Aminotadalafil
Description
Overview of Amino Tadalafil (B1681874) as a Chemical Compound
Amino tadalafil is a structural analogue of tadalafil. medchemexpress.commedchemexpress.com As a chemical entity, it is identified by its specific molecular formula and weight. The modification of the tadalafil structure to create amino tadalafil offers a subject for scientific inquiry into how such changes affect its properties. rmcharts.ir It is classified as a potent inhibitor of the phosphodiesterase 5 (PDE5) enzyme. apexbt.comchemicalbook.comguidechem.com The enzyme PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition leads to increased cGMP levels. chemicalbook.comguidechem.com
Chemical Properties of Amino Tadalafil
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4 lookchem.com |
| Molecular Weight | 390.4 g/mol nih.govnih.gov |
| Appearance | White to off-white powder chemicalbook.comguidechem.comlookchem.com |
| CAS Number | 385769-84-6 apexbt.comlookchem.com |
Contextualization within Phosphodiesterase Type 5 (PDE5) Inhibitor Research
The study of amino tadalafil is deeply rooted in the extensive research and development of PDE5 inhibitors, a class of compounds that has seen significant evolution over the past few decades.
The journey of PDE5 inhibitors began with research aimed at treating cardiovascular conditions. pharmacyplanet.comwikipedia.orgdrugs.com
Sildenafil (B151): Initially synthesized by Pfizer scientists in the 1980s, sildenafil was investigated as a treatment for hypertension and angina pectoris. pharmacyplanet.comwikipedia.org A notable side effect observed during clinical trials was the induction of penile erections. pharmacyplanet.comwikipedia.org This serendipitous discovery led to a shift in its development, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 1998 as the first oral treatment for erectile dysfunction. pharmacyplanet.comwikipedia.orgdrugs.comnih.gov
Vardenafil (B611638): Developed by Bayer Pharmaceuticals, vardenafil is another potent and highly selective PDE5 inhibitor. nih.govtandfonline.compulsus.com It was approved by the FDA in 2003. wikipedia.org Vardenafil's development focused on creating an effective oral therapy for erectile dysfunction. nih.govpulsus.com
Tadalafil: Discovered through a partnership between the biotechnology company ICOS and Eli Lilly and Company, tadalafil was also initially studied in the context of cardiovascular disease. wikipedia.orgnih.gov Following the success of sildenafil, its potential for treating erectile dysfunction was recognized. wikipedia.org Tadalafil received FDA approval in 2003 and is distinguished by its longer duration of action compared to sildenafil and vardenafil. wikipedia.orgnih.govmvsu.edu
The success of these first-generation PDE5 inhibitors spurred further research into new analogues to improve upon existing therapies. amegroups.org
Amino tadalafil is a direct derivative of tadalafil, meaning it shares the core molecular structure but with a specific chemical modification—the introduction of an amino group. rmcharts.ir This modification makes it a subject of interest for researchers studying how structural changes impact the compound's interaction with the PDE5 enzyme. apexbt.commedchemexpress.comchemicalbook.com It is recognized as a potent PDE5 inhibitor in its own right, competitively binding to the enzyme and preventing the hydrolysis of cGMP. apexbt.comchemicalbook.comguidechem.com The synthesis of tadalafil analogues like amino-tadalafil is considered relatively straightforward from a chemical standpoint. medsafe.govt.nz
Significance of Academic Investigation of Amino Tadalafil
The academic study of amino tadalafil provides valuable insights into medicinal chemistry and pharmacology, particularly concerning PDE5 inhibitors.
The investigation of analogues like amino tadalafil is crucial for understanding the structure-activity relationships (SAR) of PDE5 inhibitors. medsafe.govt.nznih.gov SAR studies explore how the chemical structure of a compound relates to its biological activity. By modifying the parent compound, tadalafil, and observing the resulting changes in PDE5 inhibition, researchers can map out the key structural features required for potent and selective activity. medsafe.govt.nznih.gov Computer modeling and docking studies of the PDE5 active site have shown that it can tolerate various structural modifications to the parent inhibitors while retaining or even enhancing inhibitory activity. medsafe.govt.nz The study of how the amino group in amino tadalafil influences binding affinity and selectivity contributes to this body of knowledge, which can guide the design of future inhibitors with improved properties. medsafe.govt.nznih.govnih.gov
A key motivation for synthesizing and studying drug analogues is the potential for discovering enhanced pharmacological properties. smolecule.com In the case of amino tadalafil, the introduction of an amino group is hypothesized to alter its physicochemical characteristics, which could lead to improved bioavailability or a different duration of action compared to tadalafil. rmcharts.ir Some research has predicted that the reactive hydrazone motif in amino-tadalafil might cause it to act as an irreversible inhibitor of PDE5, which could result in a significantly prolonged pharmacological effect. medsafe.govt.nz In vitro studies confirm its biological activity as a PDE5 inhibitor, and further research explores its potential for enhanced therapeutic applications. smolecule.com
Implications for Novel Therapeutic Applications
The unique mechanism of action of Tadalafil and its analogs, primarily the inhibition of PDE5, has led to their investigation in several new therapeutic areas. The cGMP-specific PDE5 enzyme is expressed in various tissues throughout the body, not just the corpus cavernosum. This widespread expression suggests that its inhibition could have systemic effects, a hypothesis that is being actively explored in academic research. Current research into novel applications for Amino Tadalafil and its parent compound is focused on oncology, neurodegenerative diseases, and cardiovascular conditions.
Oncology Research
The role of PDE5 inhibitors in cancer is a growing field of study. Research has shown that PDE5 is overexpressed in several types of tumors, and its inhibition can induce anticancer effects. nih.govmdpi.com
Colorectal Cancer: Studies have investigated the antitumor activity of Tadalafil in human colorectal cancer cells. Integrated transcriptomics and metabolomics have revealed that Tadalafil may exert its effects by influencing amino acid and purine (B94841) metabolism. nih.gov Specifically, the disturbance of alanine (B10760859), aspartate, and glutamate (B1630785) metabolism has been suggested as a key mechanism of its anti-tumor activity. nih.gov Furthermore, research into novel β-carboline derivatives of Tadalafil has shown that some of these synthesized compounds exhibit growth inhibitory properties against the HT29 colorectal carcinoma cell line, and this activity appears to be linked to their ability to inhibit PDE5. nih.govnih.gov In a xenograft model, the combination of Tadalafil with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) was found to significantly reduce tumor volume and mass in nude mice, suggesting that Tadalafil could enhance the efficacy of conventional chemotherapy. nih.gov This enhancement is thought to be mediated by the inhibition of PRMT5-mediated glycolysis and cell proliferation. nih.gov
Prostate Cancer: In the androgen-sensitive human prostate cancer cell line (LNCaP), Tadalafil has been shown to modulate the expression and activity of the androgen receptor (AR). mdpi.comresearchgate.net Treatment with Tadalafil was found to increase AR nuclear translocation and transcriptional activity. mdpi.comresearchgate.net Interestingly, co-treatment with Tadalafil and the anti-androgen drug bicalutamide (B1683754) resulted in a more efficient reduction of LNCaP cell proliferation compared to bicalutamide alone, suggesting a potential synergistic effect. mdpi.com
Gastric Cancer: An ongoing open-label phase 2 clinical trial is investigating the use of Tadalafil, with or without chemotherapy, in patients with early-stage gastric cancer. youtube.com The study aims to target myeloid-derived suppressor cells (MDSCs) to reduce tumor immunosuppression and improve the effectiveness of chemotherapy, with a particular focus on minority populations where the incidence of gastric cancer is higher. youtube.com
Neurodegenerative Diseases
The potential of PDE5 inhibitors to treat neurodegenerative conditions like Alzheimer's disease is another promising area of research. This is based on the role of the cGMP signaling pathway in memory and learning processes. nih.gov
Alzheimer's Disease: Researchers have designed and synthesized novel Tadalafil derivatives as dual-target inhibitors of both acetylcholinesterase (AChE), a key target in current Alzheimer's treatments, and PDE5. acs.orgnih.gov One such analog, compound 3c, demonstrated good selective dual-target inhibition and the ability to cross the blood-brain barrier. acs.org In animal models, this compound was effective against scopolamine-induced cognitive impairment, inhibiting cortical AChE activity and enhancing the phosphorylation of cAMP response element-binding protein (CREB), a key molecule in memory formation. acs.orgnih.gov Tadalafil itself has been shown to enhance spatial memory in a mouse model of Alzheimer's disease and can be administered orally on a daily basis, making it a candidate for repurposing as a memory enhancer. nih.govalzdiscovery.org A clinical trial has been initiated to study the effects of Tadalafil on cerebral blood flow in older individuals with cerebral small vessel disease, a common cause of vascular cognitive impairment. neurodegenerationresearch.eu
Cardiovascular Disease
The vasodilatory effects of PDE5 inhibitors have led to research into their cardioprotective potential, particularly in the context of myocardial ischemia/reperfusion injury.
Myocardial Ischemia/Reperfusion Injury: In animal models of myocardial infarction, Tadalafil has demonstrated significant cardioprotective effects. ajbm.netvghtpe.gov.tw Pretreatment with Tadalafil was found to reduce the infarct size in diabetic mice subjected to ischemia/reperfusion injury. plos.orgnih.govresearchgate.net The protective mechanism appears to involve the attenuation of inflammatory responses and apoptosis. ajbm.net Tadalafil treatment was associated with a reduction in circulating inflammatory markers such as TNF-α and IL-1β, as well as a decrease in cardiomyocyte apoptosis and necrosis. plos.orgnih.gov
Below is a summary of selected research findings on the novel therapeutic applications of Tadalafil and its analogs:
| Compound | Therapeutic Area | Research Model | Key Findings | Reference |
|---|---|---|---|---|
| Tadalafil | Colorectal Cancer | Human colorectal cancer cells; Nude mice xenograft model | Inhibits cell growth by affecting amino acid metabolism; Enhances the efficacy of 5-FU. | nih.govnih.gov |
| Tadalafil Analog (β-carboline derivative) | Colorectal Cancer | HT29 colorectal carcinoma cell line | Exhibited growth inhibitory properties associated with PDE5 inhibition. | nih.govnih.gov |
| Tadalafil | Prostate Cancer | LNCaP human prostate cancer cell line | Modulates androgen receptor activity and enhances the antiproliferative effect of bicalutamide. | mdpi.comresearchgate.net |
| Tadalafil | Gastric Cancer | Phase 2 Clinical Trial | Investigating the effect on the tumor microenvironment and chemotherapy efficacy. | youtube.com |
| Tadalafil Analog (Compound 3c) | Alzheimer's Disease | Mouse model of cognitive impairment | Dual inhibitor of AChE and PDE5; Improved cognitive impairment. | acs.orgnih.gov |
| Tadalafil | Alzheimer's Disease | J20 AD mouse model | Enhanced spatial memory. | nih.gov |
| Tadalafil | Myocardial Ischemia/Reperfusion | Diabetic mice | Reduced infarct size, inflammation (reduced TNF-α, IL-1β), and cardiomyocyte apoptosis. | plos.orgnih.govresearchgate.net |
| Tadalafil | Myocardial Ischemia/Reperfusion | Rat model | Attenuated myocardial injury by interfering with inflammatory reactions and apoptosis. | ajbm.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJGAVIWMPOOJ-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191896 | |
| Record name | Aminotadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385769-84-6 | |
| Record name | Aminotadalafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385769-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminotadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminotadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Amino Tadalafil
Synthesis of Amino Tadalafil (B1681874) and Related Analogues
The synthesis of amino tadalafil and its analogues is rooted in the well-established chemistry of tadalafil, primarily revolving around the construction of the tetracyclic β-carboline core.
General Synthetic Approaches to Tadalafil Analogues
The cornerstone of synthesizing tadalafil and its analogues is the Pictet-Spengler reaction. nbinno.comrsc.org This reaction facilitates the condensation of a β-arylethylamine, typically derived from tryptophan, with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline ring system. nbinno.comresearchgate.net In the context of tadalafil analogues, D-tryptophan methyl ester is a common starting material, which reacts with an appropriate aldehyde, such as piperonal (B3395001), to form the core structure. nbinno.comrsc.org
The Pictet-Spengler reaction can be catalyzed by acids, with trifluoroacetic acid being a frequently used catalyst. researchgate.net The conditions of this reaction, including the choice of solvent and temperature, can influence the stereoselectivity, yielding a mixture of cis and trans isomers. rsc.org For instance, conducting the reaction at higher temperatures often leads to a loss of diastereoselectivity, while lower temperatures can favor the formation of the desired cis isomer. rsc.org Researchers have explored various solvents, such as nitromethane (B149229) and acetonitrile (B52724), to optimize the stereoselectivity of the Pictet-Spengler reaction. rsc.orgresearchgate.net
Following the formation of the tetrahydro-β-carboline intermediate, subsequent steps typically involve the construction of the piperazinedione ring. This is often achieved through a series of reactions, including acylation and cyclization. nbinno.com For example, the intermediate can be reacted with chloroacetyl chloride, followed by cyclization with an amine to complete the tetracyclic structure. nbinno.com
Table 1: Reaction Conditions for Pictet-Spengler Reaction in the Synthesis of Tadalafil Analogues
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| D-tryptophan methyl ester, Piperonal | Benzoic acid | Acetic acid | Not specified | 92:8 | rsc.org |
| D-tryptophan methyl ester HCl, Piperonal | None | Nitromethane | Not specified | 99:1 | rsc.org |
| D-tryptophan methyl ester HCl, Piperonal | None | Acetonitrile | Not specified | 99:1 | rsc.org |
| Tryptophan methyl ester, Benzo[d] nih.govdioxole-5-carbaldehyde | Trifluoroacetic acid | Ionic Liquid | 20 | 80:20 | rsc.org |
| Tryptophan methyl ester, Benzo[d] nih.govdioxole-5-carbaldehyde | Trifluoroacetic acid | Ionic Liquid | >80 | Not diastereoselective | rsc.org |
Specific Synthetic Pathways for Amino Tadalafil
The synthesis of amino tadalafil, which is characterized by an N-amino group on the piperazinedione ring, follows a modification of the general synthetic route for tadalafil.
The introduction of the amino group is a critical step that differentiates the synthesis of amino tadalafil from that of tadalafil. A key method for this transformation involves the use of hydrazine (B178648). google.com Instead of using methylamine (B109427) for the final cyclization step to form the piperazinedione ring of tadalafil, hydrazine is employed to react with a precursor known as chloropretadalafil (B16198). google.com This reaction results in the formation of the N-amino-substituted piperazinedione ring, yielding amino tadalafil. The presence of the reactive hydrazone moiety in amino-tadalafil is a distinguishing feature. medsafe.govt.nz
The biological activity of tadalafil and its analogues is highly dependent on their stereochemistry. Tadalafil itself has two chiral centers, leading to the possibility of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). nih.gov The desired therapeutic activity is primarily associated with the (6R, 12aR) isomer. nih.gov
The stereochemistry of the final product is largely determined by the starting materials and the reaction conditions. The use of enantiomerically pure starting materials, such as D-tryptophan, is a common strategy to achieve stereoselectivity. nbinno.com The Pictet-Spengler reaction conditions are also crucial in controlling the relative stereochemistry (cis or trans) of the intermediates. rsc.org
The different stereoisomers of tadalafil and its analogues can be separated and analyzed using chiral high-performance liquid chromatography (HPLC) techniques, often employing chiral stationary phases like Chiralpak AD. nih.govresearchgate.net It has been noted that under strongly basic conditions, structural conversions between stereoisomers of amino tadalafil can occur, highlighting the importance of controlled pH during synthesis and analysis. researchgate.net For example, (6R,12aR)-aminotadalafil can convert to (6R,12aS)-aminotadalafil under such conditions. researchgate.net
Synthesis of Precursors and Intermediates
A critical precursor for the synthesis of amino tadalafil is chloropretadalafil. google.com The synthesis of chloropretadalafil itself begins with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to create the tetrahydro-β-carboline core. nbinno.com This is followed by chloroacetylation of the piperidine (B6355638) ring nitrogen. nbinno.com This acylation is achieved by reacting the tetrahydro-β-carboline intermediate with chloroacetyl chloride. chemicalbook.com The resulting compound, chloropretadalafil, possesses the necessary chloroacetyl group that can then react with hydrazine to form the amino-substituted piperazinedione ring of amino tadalafil.
Chemical Reactivity and Degradation Studies of Amino Tadalafil
While specific degradation studies on amino tadalafil are not extensively documented in publicly available literature, its chemical reactivity and potential degradation pathways can be inferred from studies on its parent compound, tadalafil. The presence of the amino group in amino tadalafil may introduce additional reactivity and degradation profiles. It has been suggested that the reactive hydrazone structural motif in amino-tadalafil could lead to it acting as an irreversible inhibitor of PDE-5, which may prolong its pharmacological activity. medsafe.govt.nz
Forced degradation studies on tadalafil have shown that it is susceptible to degradation under certain stress conditions. These studies are crucial for understanding the stability of the molecule.
Tadalafil has been found to be labile to acid and base hydrolysis. rjptonline.orgasianpubs.orgresearchgate.net Under acidic conditions, a significant degradation product has been identified. asianpubs.org In alkaline conditions, tadalafil is also unstable and can undergo epimerization. nih.gov Degradation has also been observed under oxidative stress. rjptonline.org However, tadalafil appears to be relatively stable under thermal and photolytic stress conditions. rjptonline.orgasianpubs.orgresearchgate.net
Given the structural similarity, it is plausible that amino tadalafil would exhibit similar susceptibilities to hydrolysis and oxidation. The amino group itself could also be a site for additional reactions, potentially influencing its stability profile compared to tadalafil.
Table 2: Summary of Forced Degradation Studies on Tadalafil
| Stress Condition | Reagent/Condition | Observation | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl, 60°C, 10 h | Degradation observed | 12.78 | asianpubs.org |
| Acid Hydrolysis | 1 N HCl, 80°C, 4 h | Degradation observed | 6-7 | rjptonline.org |
| Base Hydrolysis | 1 N NaOH, 60°C, 10 h | No degradation reported | - | asianpubs.org |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 2 h | Degradation observed | 6-7 | rjptonline.org |
| Oxidative | 3% H₂O₂, RT, 48 h | No degradation reported | - | asianpubs.org |
| Oxidative | Not specified | Degradation observed | 16 | rjptonline.org |
| Thermal | 120°C, 48 h | Stable | - | asianpubs.org |
| Photolytic | UV light, 48 h | Stable | - | asianpubs.org |
Stability under Various Conditions (e.g., pH, Temperature, Light)
Forced degradation studies on Tadalafil, a close structural relative of Amino Tadalafil, offer insights into its stability profile. These studies are crucial for understanding how the compound might behave under different environmental stressors.
pH Stability: Tadalafil has been shown to be susceptible to degradation under both acidic and alkaline hydrolytic conditions. researchgate.net In one study, significant degradation was observed in an acidic medium (1N HCl refluxed at 60°C for 10 hours), resulting in a 12.78% degradation. asianpubs.org Another study reported that Tadalafil is particularly labile under alkaline hydrolytic conditions. researchgate.net Conversely, some research indicates that Tadalafil is stable in basic conditions. asianpubs.org The presence of the amino group in Amino Tadalafil, which can be protonated or deprotonated depending on the pH, may alter its stability profile compared to Tadalafil. The amino group could potentially offer different reaction pathways for degradation under varying pH conditions.
Temperature Stability: Thermal degradation studies on Tadalafil have demonstrated its stability at elevated temperatures. One study involved keeping the drug at 120°C for 48 hours in a hot air oven, with no physical changes or significant degradation observed. asianpubs.org Another study performing dry heat degradation at 80°C for 6 hours also reported no additional peaks, indicating stability. rjptonline.org Given the robust nature of the core structure, it is plausible that Amino Tadalafil would exhibit similar thermal stability.
Photolytic Stability: Tadalafil has been found to be stable under photolytic stress. researchgate.netasianpubs.org Exposure to both short-wave UV light (254 nm) and long-wave UV light (366 nm) for 48 hours did not result in any observable physical change or degradation. asianpubs.org This suggests that the core tetracyclic ring system is not readily susceptible to photodegradation.
Oxidative Stability: Studies on Tadalafil's stability in the presence of oxidizing agents have yielded some conflicting results. While one study reported no degradation under oxidative conditions (3% H2O2 at room temperature for 48 hours), another indicated that Tadalafil degrades to some extent under oxidative stress. researchgate.netasianpubs.org A separate study found that Tadalafil is susceptible to oxidation. rjptonline.org The amino group in Amino Tadalafil could potentially be more susceptible to oxidation than the methyl group in Tadalafil, suggesting that Amino Tadalafil might show greater instability under oxidative conditions.
Table 1: Summary of Tadalafil Stability under Forced Degradation Conditions
| Condition | Description | Observation for Tadalafil | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 1N HCl, reflux at 60°C for 10 hours | Degradation observed (12.78%) | asianpubs.org |
| Alkaline Hydrolysis | 1N NaOH, reflux at 60°C for 10 hours | No degradation observed | asianpubs.org |
| Alkaline Hydrolysis | 0.1N NaOH at 80°C for 2 hours | Degradation observed | rjptonline.org |
| Oxidative | 3% H₂O₂ at room temperature for 48 hours | No degradation observed | asianpubs.org |
| Oxidative | Not specified | Degradation observed | researchgate.net |
| Thermal | 120°C for 48 hours | Stable | asianpubs.org |
| Thermal | 80°C for 6 hours | Stable | rjptonline.org |
| Photolytic | UV light (254 nm & 366 nm) for 48 hours | Stable | asianpubs.org |
Identification of Degradation Products and Impurities
The identification of degradation products is essential for understanding the chemical transformations a compound undergoes. For Tadalafil, a novel degradation product was identified under acidic stress conditions. asianpubs.org This product was characterized as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] asianpubs.orgrjptonline.orgdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione. asianpubs.org Its formation was confirmed through techniques such as UPLC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). asianpubs.org
In the context of Amino Tadalafil, its structural similarity to Tadalafil suggests that analogous degradation products might be formed. The key difference would be the presence of an amino group instead of a methyl group on the piperazine-2,5-dione ring. Therefore, under acidic conditions, a potential degradation product of Amino Tadalafil could be (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] asianpubs.orgrjptonline.orgdioxole-5-carbonyl)-1-aminopiperazine-2,5-dione.
Mass spectrometry has been a key analytical tool in the study of Tadalafil and its analogues. Electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) has been used to investigate the fragmentation pathways of Tadalafil and an analogue where the 2-methyl group is replaced by an amino group (Amino Tadalafil). capes.gov.br The [M+H]+ ion for Tadalafil is at m/z 390, while for Amino Tadalafil it is at m/z 391, confirming the substitution. capes.gov.br The similar fragmentation pathways suggest that the core structures behave alike under mass spectrometric conditions, which can be extrapolated to predict the structures of degradation products. capes.gov.br
Table 2: Identified Degradation Product of Tadalafil
| Stress Condition | Degradation Product | Analytical Technique | Reference |
|---|---|---|---|
| Acidic Hydrolysis | (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] asianpubs.orgrjptonline.orgdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione | UPLC-MS, HRMS, NMR | asianpubs.org |
Mechanisms of Chemical Transformation
The primary mechanism of Tadalafil degradation under acidic conditions involves the hydrolysis of the piperazinedione ring. The proposed mechanism for the formation of the identified degradation product suggests a cleavage of the bond between the nitrogen of the piperazinedione ring and the chiral carbon of the tetrahydro-β-carboline moiety. This is followed by the opening of the piperazinedione ring.
The study of Tadalafil's degradation pathways provides a strong basis for predicting the behavior of Amino Tadalafil. The replacement of the N-methyl group with an N-amino group is a significant structural modification that warrants specific investigation to fully elucidate its unique chemical transformation mechanisms. Future research focusing on forced degradation studies of Amino Tadalafil is necessary to confirm these hypotheses and to identify any unique degradation products or pathways that may arise from the presence of the amino functional group.
Pharmacological Characterization of Amino Tadalafil
Molecular Mechanism of Action as a PDE5 Inhibitor
Amino Tadalafil (B1681874) functions as a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5). smolecule.comapexbt.com This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, particularly the corpus cavernosum of the penis and the pulmonary vasculature. crazystrongsarms.comnih.gov By inhibiting PDE5, Amino Tadalafil leads to an increase in intracellular cGMP levels, which in turn mediates a range of physiological responses. smolecule.comcrazystrongsarms.com
The primary mechanism of action of Amino Tadalafil involves the competitive inhibition of PDE5. smolecule.com The structure of Amino Tadalafil, like Tadalafil, mimics that of cGMP, allowing it to bind to the active site of the PDE5 enzyme. apexbt.com This binding action prevents the catalytic hydrolysis of cGMP to 5'-GMP. apexbt.comnih.gov The resulting elevation of cGMP levels prolongs the downstream signaling effects initiated by nitric oxide (NO). smolecule.comwikipedia.org
The inhibition of cGMP hydrolysis is a key factor in the therapeutic effects associated with PDE5 inhibitors. nih.gov In the context of erectile function, for instance, increased cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow. crazystrongsarms.comwikipedia.org
The interaction between PDE5 inhibitors and the enzyme's catalytic site is a subject of extensive study, primarily through research on compounds like Tadalafil. The binding of these inhibitors is stabilized by a series of interactions with specific amino acid residues within the catalytic pocket. researchgate.netmdpi.com
Studies on Tadalafil have identified several key amino acid residues within the PDE5 catalytic site that are crucial for high-affinity binding. These interactions are predominantly hydrophobic, with a critical hydrogen bond also playing a role. researchgate.netnih.gov Given the structural similarity, these residues are also expected to be critical for the binding of Amino Tadalafil.
Key residues identified in the binding of Tadalafil include:
Gln817: Forms a crucial hydrogen bond with the inhibitor molecule. researchgate.netresearchgate.net Mutation of this residue significantly weakens inhibitor affinity. nih.gov
Phe820 and Val782: These residues form a "hydrophobic clamp" that helps to stabilize the inhibitor within the active site. researchgate.netnih.gov
Tyr612: Contributes to binding through hydrophobic interactions. nih.gov
His613 and Phe786: Also play a role in the binding and selectivity of Tadalafil. nih.gov
The table below summarizes the impact of mutations in these key residues on the inhibitory potency of Tadalafil, providing insight into their importance for binding.
| PDE5 Mutant | Fold Change in Tadalafil Affinity (Ki) | Reference |
| Y612A | 51-fold decrease | nih.gov |
| Q817A | 95-fold decrease | nih.gov |
| F820A | 137-fold decrease | nih.gov |
| H613A | 37-fold decrease | nih.gov |
| F786A | 17-fold decrease | nih.gov |
This interactive table allows for sorting and filtering of the data.
A critical aspect of the pharmacological profile of a PDE5 inhibitor is its selectivity for PDE5 over other phosphodiesterase isozymes. Inhibition of other PDEs can lead to undesirable side effects. For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia. nih.govnih.govtaylorandfrancis.com
Tadalafil is known for its high selectivity for PDE5 over PDE6, which is significantly greater than that of other PDE5 inhibitors like sildenafil (B151) and vardenafil (B611638). nih.govurologyresearchandpractice.org However, Tadalafil exhibits less selectivity for PDE5 over PDE11. nih.govresearchgate.net As a structural analogue, Amino Tadalafil is expected to have a similar selectivity profile. The addition of an amino group could potentially alter its binding affinity and selectivity, but specific data for Amino Tadalafil is not available. crazystrongsarms.com
The following table provides a comparison of the selectivity of Tadalafil and other PDE5 inhibitors for PDE5 versus PDE6 and PDE11.
| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) | Reference |
| Tadalafil | 5 | >10,000 | 360 | >2000 | 7.1 | researchgate.nettaylorandfrancis.com |
| Sildenafil | 3.9 | 26 | 3500 | 7 | 1000 | urologyresearchandpractice.orgresearchgate.net |
| Vardenafil | 0.6 | 9 | 18,000 | 15 | 9300 | urologyresearchandpractice.orgresearchgate.net |
This interactive table allows for sorting and filtering of the data.
In Vivo Pharmacological Studies of Amino Tadalafil
Investigations on Prolonged Pharmacological Activity
A significant point of interest in the pharmacological profile of Amino Tadalafil is its potential for prolonged activity. This characteristic is hypothesized to stem from its unique chemical structure. It has been postulated that Amino Tadalafil, which contains a reactive hydrazone structural motif, may act as an irreversible inhibitor of the PDE5 enzyme. medsafe.govt.nz Unlike reversible inhibitors that bind and dissociate from the enzyme, an irreversible inhibitor forms a stable, covalent bond, which can lead to a significant prolongation of its pharmacological effect. medsafe.govt.nzalgorx.ai
Furthermore, the incorporation of amino groups into the tadalafil structure is thought to enhance its lipid solubility. Increased lipophilicity can lead to better absorption and distribution into tissues, which may contribute to an extended duration of action compared to conventional tadalafil. crazystrongsarms.com Tadalafil is already noted for its long half-life of approximately 17.5 hours, which allows for a wider window of efficacy. medicalnewstoday.comnih.govnih.gov The structural modifications in Amino Tadalafil suggest a potential for an even more sustained pharmacological presence in the body. crazystrongsarms.com
Biological Activities and Therapeutic Potential of Amino Tadalafil
Studies Related to Erectile Dysfunction (ED) Pathways
The therapeutic potential of amino tadalafil (B1681874) in the context of erectile dysfunction is primarily inferred from its structural similarity to tadalafil and its classification as a PDE5 inhibitor. The mechanism of penile erection is a complex neurovascular event, and PDE5 inhibitors play a crucial role in this process.
Mechanisms of Action in Penile Erection
Penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP leads to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, allowing for increased blood flow and resulting in an erection.
The enzyme phosphodiesterase type 5 (PDE5) is responsible for the degradation of cGMP. By inhibiting PDE5, compounds like tadalafil and, by extension, amino tadalafil, prevent the breakdown of cGMP. This leads to an accumulation of cGMP, prolonging the smooth muscle relaxation and enhancing the erectile response to sexual stimulation. Some reports suggest that the substitution of a methyl group in tadalafil with an amino group in amino tadalafil might enhance its lipid solubility, potentially leading to improved absorption and a longer duration of action, though robust preclinical data are needed to confirm these hypotheses. nih.gov
Comparative Efficacy with Tadalafil in Preclinical Models
To date, specific preclinical studies directly comparing the efficacy of amino tadalafil with tadalafil in established animal models of erectile dysfunction are not widely available in the public domain. Animal models, such as those involving nerve stimulation to induce erections, are crucial for evaluating and comparing the potency and duration of action of different PDE5 inhibitors. nih.gov While extensive data exists for tadalafil in these models, demonstrating its effectiveness in improving erectile function, similar detailed studies on amino tadalafil are lacking. The absence of such comparative data makes it difficult to definitively characterize the relative efficacy of amino tadalafil.
Research in Pulmonary Arterial Hypertension (PAH)
Pulmonary arterial hypertension is a serious condition characterized by high blood pressure in the arteries of the lungs, leading to right heart failure if left untreated. The vasodilatory effects of PDE5 inhibitors have been a cornerstone in the management of this disease.
Vasodilatory Effects in Pulmonary Vasculature
The mechanism of action of PDE5 inhibitors in PAH is similar to that in erectile dysfunction. The pulmonary vasculature also expresses high levels of PDE5. By inhibiting this enzyme, amino tadalafil is expected to increase cGMP levels in the smooth muscle cells of the pulmonary arteries. This leads to vasodilation, a widening of these blood vessels, which in turn reduces the pulmonary arterial pressure and the strain on the right ventricle of the heart. nih.gov
Impact on Exercise Capacity in Animal Models
A critical outcome in the treatment of PAH is the improvement of exercise capacity, which is often severely limited in patients. In animal models of PAH, exercise capacity can be assessed through various methods. Clinical trials with tadalafil have demonstrated its ability to improve exercise capacity in patients with PAH. nih.gov However, there is a lack of published preclinical studies specifically investigating the impact of amino tadalafil on exercise tolerance and capacity in animal models of pulmonary hypertension.
Exploration in Other Therapeutic Areas
Currently, there is a notable absence of published research exploring the therapeutic potential of amino tadalafil in other diseases. The focus of the limited available information remains on its presumed effects in erectile dysfunction and pulmonary arterial hypertension, largely based on its identity as a tadalafil analogue.
Benign Prostatic Hyperplasia (BPH)
Tadalafil is an established therapeutic option for managing lower urinary tract symptoms (LUTS) resulting from benign prostatic hyperplasia. va.govnih.gov The mechanism of action involves the inhibition of PDE5, which is present in the smooth muscle of the prostate, bladder, and their associated vasculature. nih.gov This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, promoting smooth muscle relaxation and improving symptoms. nih.govnih.gov
Clinical evidence from numerous randomized, placebo-controlled trials supports the efficacy of Tadalafil in treating BPH-LUTS. nih.gov Meta-analyses have demonstrated that Tadalafil monotherapy leads to statistically significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo. va.gov Studies have also shown that combination therapy, pairing Tadalafil with α1-adrenergic blockers, can result in greater improvements in LUTS than either drug used alone. nih.govtandfonline.com Beyond symptom relief, Tadalafil is considered advantageous for men who experience both LUTS and erectile dysfunction, as it can address both conditions simultaneously. nih.govnih.gov
| Aspect of BPH Treatment | Key Research Finding | Supporting Mechanism | Reference |
|---|---|---|---|
| Symptom Improvement | Significantly improves the International Prostate Symptom Score (IPSS) compared to placebo. | Relaxation of smooth muscle in the prostate and bladder. | va.gov |
| Mechanism of Action | Inhibits PDE5, increasing cGMP levels in lower urinary tract tissues. | Enhancement of the nitric oxide (NO)/cGMP signaling pathway. | nih.govnih.gov |
| Combination Therapy | Combination with alpha-blockers may provide additive beneficial effects on LUTS. | Complementary mechanisms of smooth muscle relaxation. | nih.govtandfonline.com |
| Dual Condition Treatment | Effective for patients with coexisting BPH-LUTS and erectile dysfunction. | A single therapy addresses the pathophysiology common to both conditions. | nih.gov |
Cardiovascular Disorders Beyond PAH
The vasodilatory properties of PDE5 inhibitors have prompted investigation into their use for a range of cardiovascular disorders beyond pulmonary arterial hypertension. nih.govahajournals.org By enhancing nitric oxide-mediated vasodilation, these compounds can improve endothelial function. oup.com Tadalafil has mild systemic vasodilatory effects that can lead to small, transient decreases in blood pressure. ahajournals.orgdroracle.ai
Accumulating evidence suggests a cardioprotective potential for PDE5 inhibitors. nih.gov A meta-analysis of cohort studies indicated that the use of PDE5 inhibitors was associated with a significant reduction in major adverse cardiovascular events (MACE) and all-cause mortality in men with or without known coronary artery disease. oup.com Animal models have demonstrated that Tadalafil may offer benefits in ischemic cardiomyopathy and heart failure by improving left ventricular function and reducing adverse remodeling. nih.gov However, clinical trial results in humans have been mixed; one study in patients with heart failure with preserved ejection fraction (HFpEF) and comorbid pulmonary hypertension found no significant benefit with Tadalafil. nih.govdroracle.ai Despite this, other research suggests Tadalafil may improve left ventricular diastolic function in patients with resistant hypertension. droracle.ai
| Cardiovascular Condition/Aspect | Key Research Finding | Supporting Mechanism | Reference |
|---|---|---|---|
| General Cardiovascular Risk | Associated with a lower risk of major adverse cardiovascular events and all-cause mortality in observational studies. | Improved endothelial function and systemic vascular benefits. | oup.comfirstwordpharma.com |
| Heart Failure (Preclinical) | Animal models show improved left ventricular function and contractility, with reduced adverse remodeling. | Direct myocardial actions and favorable effects on hemodynamics. | nih.govnih.gov |
| Heart Failure with Preserved Ejection Fraction (Clinical) | A major clinical trial did not demonstrate improved outcomes in patients with HFpEF and pulmonary hypertension. | The specific patient population and complex pathophysiology may limit efficacy. | nih.govdroracle.ai |
| Hemodynamic Effects | Causes mild systemic vasodilation and small decreases in blood pressure. | Inhibition of PDE5 in vascular smooth muscle. | ahajournals.orgnih.gov |
Investigative Studies in Oncology (e.g., Colorectal Cancer, Melanoma)
There is growing interest in repurposing PDE5 inhibitors as anticancer agents, as PDE5 is often overexpressed in various tumor types, including colorectal, breast, and prostate cancers. ecancer.orgnih.govoncotarget.com Preclinical studies suggest that inhibitors like Tadalafil possess antitumor properties. nih.govfrontiersin.org
In the context of colorectal cancer, Tadalafil has been shown to inhibit the proliferation of cancer cell lines. nih.govfrontiersin.org A large retrospective cohort study found that men who used PDE5 inhibitors had a significantly lower hazard of developing colorectal cancer. uspharmacist.com Furthermore, research indicates that Tadalafil can enhance the antitumor activity of conventional chemotherapy agents like 5-fluorouracil (B62378) (5-FU). nih.gov
For melanoma, preclinical data showed that PDE5 inhibition could prolong survival in mouse models. nih.gov A pilot clinical trial in patients with metastatic melanoma demonstrated that Tadalafil was well-tolerated and could induce stable disease in a quarter of patients, an effect attributed to the enhancement of antitumor immunity. nih.govnih.gov However, larger epidemiological studies have not found a causal link between PDE5 inhibitor use and melanoma risk, suggesting that initial associations may have been influenced by confounding factors. koreamed.orguspharmacist.com
Cancer cells often reprogram their metabolism to fuel rapid growth, a process that includes the aberrant upregulation of amino acid uptake and metabolism. frontiersin.org Recent research has identified the disruption of these metabolic pathways as a key mechanism for the antitumor effects of Tadalafil. nih.gov An integrated transcriptomics and metabolomics study on colorectal cancer cells revealed that Tadalafil's anticancer activity was significantly associated with the disturbance of amino acid metabolism, particularly the pathways involving alanine (B10760859), aspartate, and glutamate (B1630785). nih.govfrontiersin.org
Tadalafil treatment has been shown to induce significant changes in the molecular landscape of cancer cells. nih.gov In colorectal cancer cells, this includes alterations to both the transcriptome and the metabolome. The analysis identified numerous differentially expressed genes (DEGs) involved in crucial cancer-related pathways such as purine (B94841) metabolism, arginine biosynthesis, and microRNAs in cancer. nih.gov Concurrently, the study found many differentially accumulated metabolites (DAMs), which were most prominently linked to the metabolism of alanine, aspartate, and glutamate. nih.gov Specifically, the expression of amino acid metabolism-related genes, including GPT, GGT5, and TAT, was significantly decreased following Tadalafil treatment. nih.govresearchgate.net
To confirm that the observed antitumor effects are a direct result of targeting PDE5, researchers have used genetic techniques like siRNA to "knock down" or silence the PDE5 gene. In colorectal cancer cells, the antitumor activity of Tadalafil was demonstrated to be dependent on its classical target, as PDE5 knockdown replicated the downregulation of key genes in amino acid metabolism seen with the drug treatment. nih.govresearchgate.net This provides strong evidence that the anticancer mechanism in this context is mediated through PDE5 inhibition. However, the role of PDE5 can be context-dependent, as other studies in different cancer types have sometimes pointed to PDE5-independent mechanisms for certain drug effects. frontiersin.org For instance, in some pediatric central nervous system tumors, PDE5 knockdown did mimic the enhanced cancer cell killing seen when inhibitors were combined with chemotherapy. tandfonline.com
| Area of Investigation | Key Research Finding | Underlying Mechanism | Reference |
|---|---|---|---|
| Colorectal Cancer | Inhibits cancer cell growth and is associated with a lower incidence in population studies. | Disturbance of amino acid metabolism (alanine, aspartate, glutamate). | nih.govuspharmacist.com |
| Melanoma | A pilot trial showed it could induce stable disease and enhance antitumor immunity. | Reduction of myeloid-derived suppressor cells (MDSCs) and restoration of T cell function. | nih.govnih.gov |
| Metabolic Impact | Alters gene expression and metabolite profiles related to amino acid metabolism. | Downregulation of genes like GPT, GGT5, and TAT. | nih.govresearchgate.net |
| Target Validation | PDE5 knockdown in colorectal cancer cells mimics the antitumor effects of Tadalafil. | Confirms that the anticancer activity is mediated through the inhibition of the PDE5 enzyme. | nih.govresearchgate.net |
Potential in Oxidative Stress Recovery
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. Preclinical studies have demonstrated that PDE5 inhibitors can reduce oxidative stress and pro-inflammatory cytokine secretion across various models. mdpi.comoup.com
Research on Tadalafil's effects in skeletal muscle cells provides insight into its antioxidant potential. nih.gov In one study, Tadalafil treatment increased the enzymatic activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov This enhancement of the enzymatic antioxidant network helped prevent oxidative damage to lipids and proteins, even in the presence of a perturbed redox status. nih.gov Other studies in animal models have also shown a protective role for Tadalafil in reducing oxidative stress, an effect linked to the NO/cGMP signaling pathway. nih.govnih.gov By modulating these pathways, PDE5 inhibitors may serve as a potential tool against the progression of diseases where oxidative stress plays a central pathological role. nih.gov
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques
Chromatography is fundamental to separating Amino Tadalafil (B1681874) from complex matrices, such as those found in herbal supplements or electronic cigarette cartridges, and from its own stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Tadalafil analogues. researchgate.net It is widely employed for both the initial identification and subsequent quantification of Amino Tadalafil in suspect products. nih.govresearchgate.netajpaonline.com HPLC methods, often coupled with Diode Array Detection (DAD), allow for the comparison of the retention time and UV spectrum of a peak in a sample to that of a known Amino Tadalafil standard for identification. nih.govtandfonline.com
For quantitative analysis, various validated HPLC methods have been developed. These methods are designed to be specific, linear, precise, and accurate. nih.govscielo.br A typical reverse-phase HPLC (RP-HPLC) method involves an isocratic or gradient elution on a C18 column. nih.govscielo.br The choice of mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile), is optimized to achieve a satisfactory separation and good peak symmetry. nih.govwisdomlib.org Quantification is generally achieved by monitoring the UV absorbance at a specific wavelength, such as 285 nm or 295 nm. researchgate.netnih.gov The linearity of these methods is established over a specific concentration range, ensuring that the response is proportional to the amount of the compound present. nih.govwisdomlib.org
Table 1: Examples of HPLC Methods for Tadalafil and Analogue Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Inertsil C18 (150x4.6 mm; 5 µm) nih.gov | C18 column (250 x 4.6 mm, 5 µm) scielo.br | Eclipse XBD-C8 (4.6x150 mm, 5 µm) wisdomlib.org |
| Mobile Phase | Phosphate buffer (10 mM, pH 3.2) and acetonitrile (B52724) (50:50 v/v) nih.gov | Methanol and buffer scielo.br | Acetonitrile: Aqueous solution (0.012M triethylamine (B128534) + 0.020M orthophosphoric acid) (40:60) wisdomlib.org |
| Flow Rate | 1.0 ml/min nih.gov | 1.0 mL/min researchgate.net | 0.5 mL/min wisdomlib.org |
| Detection | UV at 295 nm nih.gov | UV at 284 nm (TAD) & 292 nm (SIL) scielo.br | UV at 225 & 285 nm wisdomlib.org |
| Retention Time | 4.01 min nih.gov | ~17 min researchgate.net | 9.4 min wisdomlib.org |
| Linear Range | 60 to 140 µg/ml nih.gov | - | 100-3200 ng/mL wisdomlib.org |
Gas Chromatography-Mass Spectrometry (GC-MS) serves as another powerful tool for the detection of Tadalafil analogues, particularly for trace analysis in complex biological matrices like urine and whole blood. nih.govresearchgate.net While less common than HPLC for routine screening of these compounds, GC-MS offers high sensitivity and specificity. researchgate.net A significant consideration for GC-MS analysis of compounds like Amino Tadalafil is their low volatility, which necessitates a derivatization step to convert them into more volatile forms suitable for gas chromatography. nih.govresearchgate.net
The typical workflow involves an initial liquid-liquid or solid-phase extraction of the analyte from the sample matrix. researchgate.net This is followed by derivatization, for instance, using silylating agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), to produce trimethylsilyl (B98337) derivatives. nih.govresearchgate.net The derivatized sample is then injected into the GC-MS system, where the compounds are separated on a capillary column and subsequently identified based on their retention time and mass spectrum. nih.gov Validated GC-MS methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for forensic and toxicological applications. researchgate.net
Amino Tadalafil possesses two asymmetric carbon atoms, meaning it can exist as four distinct stereoisomers (RR, SS, RS, and SR). researchgate.net These stereoisomers can have different pharmacological and toxicological profiles. Therefore, separating and identifying the specific isomers present in a sample is critically important. Chiral chromatography is the definitive technique for this purpose. researchgate.net
Chiral HPLC methods utilize a chiral stationary phase (CSP) that can selectively interact with the different stereoisomers, leading to their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those found in Chiralpak columns (e.g., Chiralpak AD), are commonly and effectively used for the resolution of Tadalafil and its isomers. nih.govnih.gov A simple and rapid identification test for Amino Tadalafil and its stereoisomers has been developed using chiral liquid chromatography-mass spectrometry (LC-MS). researchgate.net This method can achieve baseline separation of the four stereoisomers, with resolution values greater than 1.3, allowing for their individual identification based on retention times. researchgate.net Such analyses have revealed the presence of both RR-ATDF and SR-ATDF diastereomers in adulterated health foods. researchgate.net
Table 2: Chiral HPLC Method for Amino Tadalafil Stereoisomer Separation
| Parameter | Method Details |
|---|---|
| Technique | Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net |
| Column | Chiral column researchgate.net |
| Mobile Phase | 0.1% formic acid/acetonitrile (7:3) researchgate.net |
| Temperature | 30°C researchgate.net |
| Detection | Mass Spectrometer (MS) researchgate.net |
| Outcome | Resolution value > 1.3 for all four stereoisomers. researchgate.net |
| Identified Isomers | RR-Aminotadalafil and SR-Aminotadalafil detected in health food products. researchgate.net |
Spectroscopic Techniques
Spectroscopic methods are indispensable for determining the precise chemical structure of unknown compounds. For Amino Tadalafil, mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for structural elucidation and confirmation.
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS) and used in tandem (MS/MS), is a vital technique for the structural elucidation of Tadalafil analogues. tandfonline.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the precursor ion, allowing for the determination of the compound's elemental formula. tandfonline.comnih.gov
For Amino Tadalafil, the protonated molecular ion [M+H]⁺ would be observed at a different mass-to-charge ratio (m/z) than Tadalafil, reflecting the substitution of Tadalafil's N-methyl group with an amino group. tandfonline.com Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the precursor ion. The resulting product ion spectrum is a "fingerprint" of the molecule. The fragmentation pattern of Amino Tadalafil shows characteristic differences from Tadalafil. For example, a key fragment ion at m/z 269 is observed for Amino Tadalafil, which is one mass unit greater than the corresponding fragment at m/z 268 in Tadalafil, indicating a modification in the pyrazinopyridoindole-1,4-dione moiety. tandfonline.com The presence of a fragment at m/z 135 is characteristic of the benzodioxole moiety, common to both Tadalafil and Amino Tadalafil. tandfonline.com
Table 3: Key Mass Spectrometry Data for Amino Tadalafil
| Parameter | Observation | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₁₈N₄O₄ scbt.com | - |
| Molecular Weight | 390.39 g/mol scbt.com | - |
| Precursor Ion [M+H]⁺ | m/z 391 | Corresponds to the mass of the protonated molecule. |
| MS/MS Fragment Ion 1 | m/z 269 tandfonline.com | Indicates a change in the pyrazinopyridoindole-1,4-dione moiety compared to Tadalafil (m/z 268). tandfonline.com |
| MS/MS Fragment Ion 2 | m/z 135 tandfonline.com | Suggests the presence of the 1,3-benzodioxole (B145889) group. tandfonline.com |
While MS provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. tandfonline.comnih.govresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., NOESY) experiments are used to piece together the exact atomic connectivity and stereochemistry of the molecule. researchgate.netnih.gov
The ¹H NMR spectrum of Amino Tadalafil is notably different from that of Tadalafil. The most significant difference is the absence of the singlet signal around 2.93 ppm that corresponds to the N-methyl protons in Tadalafil. tandfonline.com Similarly, the ¹³C NMR spectrum of Amino Tadalafil lacks the corresponding carbon signal for this methyl group (around δC 32.8 ppm). tandfonline.com Instead, the spectra would show signals consistent with an amino (-NH₂) group attached to the pyrazinone ring. tandfonline.com The chemical shifts and coupling patterns of the protons on the core heterocyclic structure and the benzodioxole ring provide further confirmation of the compound's identity. researchgate.netresearchgate.net
Table 4: Selected ¹H NMR Data for Tadalafil vs. Amino Tadalafil
| Compound | Proton Position | Chemical Shift (δ ppm) | Multiplicity | Significance |
|---|---|---|---|---|
| Tadalafil | N-CH₃ (Position 13) | ~2.93 tandfonline.com | Singlet | Characteristic signal for the N-methyl group. tandfonline.com |
| Amino Tadalafil | N-CH₃ (Position 13) | Absent tandfonline.com | - | Confirms the replacement of the methyl group. tandfonline.com |
| Tadalafil/Amino Tadalafil | Benzodioxole Protons | ~5.9-7.0 | Various | Signals confirming the benzodioxole moiety. tandfonline.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the preliminary identification and quantification of amino tadalafil. This method is valued in quality control and screening for its simplicity, speed, and cost-effectiveness. semanticscholar.org The principle of UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound's chromophore, the part of the molecule responsible for absorbing light.
For tadalafil and its analogues like amino tadalafil, the core chromophore is the annulated 1,2,3,4-tetrahydro-β–carboline and diketopiperazine structure. bepls.com Research has shown that the UV spectrum of tadalafil analogues is often nearly identical to that of tadalafil itself. researchgate.net The UV spectrum of tadalafil typically exhibits a maximum absorption peak around 284-285 nm. semanticscholar.orginnovareacademics.inajpaonline.com This characteristic λmax allows for the qualitative detection of the tadalafil framework in unknown samples.
For quantitative analysis, UV-Vis spectroscopy relies on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. semanticscholar.orgbepls.com This curve is then used to determine the concentration of amino tadalafil in a sample of unknown concentration. The method has been validated for tadalafil over various concentration ranges and has demonstrated good linearity and accuracy, making it suitable for routine analysis in bulk and dosage forms. semanticscholar.orgajrconline.org
Table 1: UV-Vis Spectral Data for Tadalafil Chromophore This data for Tadalafil is representative of the chromophore in Amino Tadalafil.
| Solvent System | λmax (nm) | Concentration Range (µg/mL) | Reference |
|---|---|---|---|
| Methanol | 284 | 2-20 | semanticscholar.org |
| Methanol:Water (80:20 v/v) | 284.5 | 5-30 | ajrconline.org |
| Phosphate Buffer (pH 3.2):Acetonitrile (50:50 v/v) | 295 | 60-140 | nih.gov |
Circular Dichroism (CD) for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is an essential and powerful chiroptical technique for the stereochemical analysis of chiral molecules like amino tadalafil. Since amino tadalafil possesses multiple stereogenic centers, it can exist as several different stereoisomers (enantiomers and diastereomers). These isomers can have different physiological activities, making their differentiation and the determination of absolute configuration critical. researchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule.
Electronic Circular Dichroism (ECD), which measures transitions in the UV-Vis range, has been successfully applied to determine the stereochemistry of all four stereoisomers of tadalafil. acs.orgnih.gov Each stereoisomer presents a unique CD spectrum, which acts as a fingerprint for its specific three-dimensional structure. For instance, enantiomers will produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum of an unknown sample to the known spectra of reference standards or to computationally simulated spectra, the absolute configuration of the molecule can be confidently assigned. acs.orgresearchgate.net
Research has demonstrated that combining experimental ECD and Vibrational Circular Dichroism (VCD) spectra with quantum chemical calculations provides a highly reliable method for assigning the absolute configuration of tadalafil's enantiomeric pairs, such as (6R, 12aR) and (6S, 12aS), without prior knowledge of their relative stereochemistry. acs.orgresearchgate.net This approach has been used to identify the specific stereoisomers of tadalafil analogues, including amino tadalafil, found as adulterants in dietary supplements, confirming the presence of the potent (6R, 12aR) isomer. researchgate.net Furthermore, coupling liquid chromatography with a CD detector (LC-CD) allows for the separation of diastereomers and the assessment of their optical purity in a single analysis. nih.gov
Table 2: Application of Circular Dichroism in Tadalafil Isomer Analysis
| Technique | Isomers Studied | Key Findings | Significance | Reference |
|---|---|---|---|---|
| ECD, VCD, ORD | All four stereoisomers of tadalafil | Experimental spectra, when compared to computationally simulated spectra, allowed for the confident assignment of the absolute configuration of the (6R, 12aR)/(6S, 12aS) enantiomeric pair. | Provides a definitive method for determining absolute stereochemistry. | acs.orgnih.gov |
| CD Spectroscopy | Tadalafil analogues from health foods | The CD spectrum of the isolated amino tadalafil matched the standard for the (6R, 12aR) isomer. | Confirmed the presence of the most potent stereoisomer in adulterated products. | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| Amino Tadalafil |
| Tadalafil |
Structure Activity Relationships Sar and Molecular Modeling of Amino Tadalafil
Structural Modifications and Their Pharmacological Consequences
The specific structural characteristics of the tadalafil (B1681874) framework, including the addition of an amino group, have significant implications for its pharmacological profile. These modifications influence its physicochemical properties and how it interacts with its biological target.
Tadalafil is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low aqueous solubility. pensoft.netrjptonline.org This low solubility can present challenges in formulation. rjptonline.org Studies have shown that Tadalafil's solubility in aqueous solutions is very low, approximately 1.71 µg/mL. pensoft.net
Solubility of Tadalafil and Amino Tadalafil
| Compound | Solvent/Medium | Solubility | Reference |
|---|---|---|---|
| Tadalafil | Water | ~1.71 µg/mL | pensoft.net |
| Amino Tadalafil | DMSO | ~15 mg/mL | caymanchem.com |
| Amino Tadalafil | Dimethylformamide | ~15 mg/mL | caymanchem.com |
| Amino Tadalafil | DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | caymanchem.com |
The rigid structure of the Tadalafil molecule is a key determinant of its high-potency inhibition of PDE5. Research into analogues with increased conformational flexibility has demonstrated that this rigidity is crucial for activity. mdpi.comnih.gov
In one study, flexible analogues were synthesized by creating a disjointed diketopiperazine and indole (B1671886) moiety, breaking the rigid pyrazinopyridoindole core of Tadalafil. mdpi.com While this modification significantly increased the conformational flexibility of the molecules, it resulted in a drastic loss of PDE5 inhibitory activity. mdpi.comnih.gov The most potent of these flexible analogues was over 300 times less effective than Tadalafil. mdpi.com This suggests that the specific, rigid conformation of Tadalafil is essential for optimal binding within the catalytic site of PDE5. Amino Tadalafil preserves the core rigid heterocyclic structure of its parent compound, indicating that its conformational properties are likely very similar to Tadalafil's, thereby retaining the structural basis for potent PDE5 inhibition. medchemexpress.comcaymanchem.com
The biological activity of Tadalafil is highly dependent on its stereochemistry. The molecule possesses two stereocenters, and its inhibitory effect on PDE5 is known to have high diastereospecificity. researchgate.net The cis-(6R,12aR) enantiomer is the most pharmacologically active isomer for PDE5 inhibition. researchgate.net
The absolute configuration of these stereocenters is vital for proper recognition and high-affinity binding at the enzyme's active site. It has been reported that under certain conditions, such as base-catalyzed reactions, epimerization can occur at the C12a position. acs.org This process leads to the formation of the thermodynamically more stable but less biologically active (6R,12aS)-stereoisomer, which is detrimental to PDE5 inhibitory activity. acs.org Amino Tadalafil's chemical name, (6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, confirms that it retains the critical cis-(6R,12aR) stereochemical configuration of the active Tadalafil parent molecule. caymanchem.comcaymanchem.com
Computational Chemistry and Molecular Docking Studies
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between ligands and their protein targets at an atomic level. jmpas.comunipa.it These techniques have been extensively applied to understand the binding of Tadalafil to the PDE5 catalytic site.
Molecular docking simulations are employed to predict the preferred orientation of a ligand as it binds to a protein to form a stable complex. jocpr.com For Tadalafil and its analogues, docking studies accurately predict its binding mode within the PDE5 catalytic domain, with results that correlate well with solved X-ray crystal structures. nih.govnih.gov
These computational models show that Tadalafil binds in a pocket of the catalytic site, where its stability is governed by a combination of specific interactions. researchgate.netmdpi.com A critical interaction identified in both crystal structures and simulation is a hydrogen bond formed between the inhibitor and the side chain of the amino acid residue Gln817. researchgate.netnih.gov Additionally, hydrophobic interactions with a number of other residues contribute significantly to the stabilization of the ligand in the catalytic site. researchgate.netmdpi.com Molecular dynamics simulations further enhance these findings by revealing the dynamic nature of these interactions over time. mdpi.com These predictive models provide a robust framework for understanding how structurally similar compounds like Amino Tadalafil likely orient themselves to achieve inhibition.
A combination of computational studies and site-directed mutagenesis experiments has successfully identified the specific amino acid residues within the PDE5 catalytic site that are critical for high-affinity Tadalafil binding. researchgate.netnih.govnih.gov These residues form key contact points that anchor the inhibitor.
Several residues have been identified as major determinants for inhibitor potency:
Gln817 : This residue is paramount, forming a key hydrogen bond with Tadalafil. Mutating it to alanine (B10760859) (Q817A) results in a 95-fold decrease in binding affinity for Tadalafil. nih.gov
Tyr612 and Phe820 : These residues are also crucial for high-affinity interaction. The Y612A and F820A mutations weaken Tadalafil affinity by 51-fold and 137-fold, respectively. nih.gov
His613 and Phe786 : These residues play a supporting role. The H613A mutation weakens Tadalafil affinity by 37-fold, and the F786A mutation weakens it by 17-fold. nih.gov
Val782 : This residue, along with Phe820, forms a "hydrophobic clamp" around the ligand. nih.gov
Furthermore, studies comparing PDE5 with the closely related PDE6 have identified class-specific residues in the M-loop region of the binding site that account for Tadalafil's high selectivity for PDE5. nih.govnih.gov Swapping these PDE5 residues for their PDE6 counterparts significantly reduces Tadalafil's binding affinity, demonstrating their importance in conferring selectivity. nih.govnih.gov
Key PDE5 Residues for Tadalafil Binding
| Residue | Mutation | Fold-Weakening of Tadalafil Affinity | Primary Interaction Type | Reference |
|---|---|---|---|---|
| Gln817 | Q817A | 95 | Hydrogen Bond | nih.gov |
| Phe820 | F820A | 137 | Hydrophobic | nih.gov |
| Tyr612 | Y612A | 51 | Hydrogen Bond / Hydrophobic | nih.gov |
| His613 | H613A | 37 | Contact | nih.gov |
| Phe786 | F786A | 17 | Contact | nih.gov |
| Val782 | V782A | 3 | Hydrophobic | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For amino tadalafil and its analogues, QSAR studies aim to identify the key structural features (descriptors) that govern their PDE5 inhibitory potency.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for tadalafil analogues involves compiling a dataset of compounds with their measured biological activities (e.g., IC₅₀ values for PDE5 inhibition) and calculating a wide range of molecular descriptors for each compound. researchgate.netmdpi.com These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Statistical methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like neural networks, are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govscienceopen.com The goal is to create a robust model that can accurately predict the biological activity of new, unsynthesized compounds based solely on their structure. mdpi.com
For tadalafil analogues, a predictive model might take the general form:
pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the inhibitory concentration, the 'c' values are coefficients determined by the regression analysis, and the descriptors are calculated properties of the molecules. mdpi.com The predictive power of such models is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds to ensure the model is generalizable and not simply overfitted to the training data. mdpi.com While a specific QSAR model for amino tadalafil is not extensively published, the principles are applied to the broader class of tadalafil analogues. nih.gov
Correlation of Structural Descriptors with Pharmacological Effects
The core of QSAR analysis is to understand how specific structural attributes influence the pharmacological effect, in this case, PDE5 inhibition. For tadalafil analogues, several key structural descriptors have been shown to correlate with inhibitory potency.
Stereochemistry and 3D Conformation: As established through SAR, the absolute configuration at the chiral centers is a critical descriptor. The (6R, 12aR) configuration is consistently associated with higher PDE5 inhibition. nih.gov Molecular docking studies reveal that this specific stereoisomer allows the molecule to fit optimally into the L-shaped binding pocket of PDE5, forming key interactions. For example, the indole NH group forms a crucial hydrogen bond with Gln817, while the benzodioxole ring occupies a hydrophobic pocket. nih.govnih.gov The incorrect stereoisomer fails to achieve this optimal orientation, leading to a significant loss of activity.
Hydrophobicity and Aromaticity: The nature of the substituent at position 6 significantly impacts activity. The presence of a hydrophobic and aromatic group, such as the original 3,4-methylenedioxyphenyl group or a substituted phenyl ring, is favorable. nih.gov QSAR studies on similar inhibitor classes have shown that descriptors related to lipophilicity (e.g., LogP) and the presence of aromatic rings often correlate positively with binding affinity, as these groups engage in hydrophobic and π-π stacking interactions within the enzyme's active site. nih.gov
Hydrogen Bonding Capability: The ability to form specific hydrogen bonds is a key determinant of binding. The indole NH group and the carbonyl oxygens of the piperazinedione ring are important hydrogen bond acceptors and donors. nih.gov Descriptors that quantify a molecule's hydrogen bonding potential are therefore expected to be significant in any QSAR model for this class of compounds. The replacement of the N-acetyl group in tadalafil with the amino group in amino tadalafil alters the hydrogen bonding profile at that position, which is predicted to influence its interaction with the enzyme. medsafe.govt.nz
The table below summarizes the activity of selected tadalafil analogues, illustrating the impact of structural modifications on PDE5 inhibition.
| Compound | Key Structural Modification | PDE5 IC₅₀ (µM) | Reference |
| Tadalafil | Reference compound ((6R,12aR), N-methyl, 3,4-methylenedioxyphenyl) | 0.004 | nih.gov |
| 4d | (6R,12aR), N-methyl, 2-bromophenyl | 0.038 | nih.gov |
| XXI | (6R,12aS), modified N2-substituent and position 6 phenyl group | 0.003 | nih.gov |
| 7a | Flexible analogue, (R) isomer, brominated piperonyl | >10 | mdpi.com |
| 6a | Flexible analogue, (S) isomer, unsubstituted piperonyl | >10 | mdpi.com |
Future Directions and Research Gaps
Further Elucidation of Specific Mechanisms of Action Beyond PDE5 Inhibition
While amino tadalafil's primary action is the potent inhibition of the PDE5 enzyme, which increases levels of cyclic guanosine (B1672433) monophosphate (cGMP) leading to smooth muscle relaxation and vasodilation, its unique structural modifications suggest the possibility of additional or altered mechanisms. apexbt.comnih.gov The addition of amino groups can enhance physicochemical properties such as lipid solubility, which may lead to improved absorption and bioavailability compared to tadalafil (B1681874).
A significant area for future research is the exploration of these altered pharmacokinetics and their downstream effects. A key prediction from molecular modeling studies is that the reactive hydrazone moiety present in amino-tadalafil could function as an irreversible inhibitor of PDE5. medsafe.govt.nz This represents a substantial potential mechanistic deviation from tadalafil's reversible inhibition and could result in a significantly prolonged pharmacological effect. medsafe.govt.nz
Comprehensive Preclinical and Translational Research
Amino tadalafil is currently considered to be in the preclinical stage of development, with no published clinical trial data available. apexbt.com The existing body of research is limited, and there is a clear need for comprehensive preclinical studies to establish a foundational understanding of its efficacy and toxicology. medsafe.govt.nzwikipedia.orgppd.comtexilajournal.com The main goals of such preclinical studies would be to determine a safe starting dose for potential human trials and to assess the compound's toxicity profile, including its effects on various organs. wikipedia.org
Some research has been conducted on novel analogues of tadalafil, providing a template for future preclinical investigations of amino tadalafil. For instance, synthesized flexible tadalafil analogues were evaluated for their cytotoxic effects on various human cancer cell lines and for toxicity in the nematode Caenorhabditis elegans. nih.gov These studies found that while the parent compound, tadalafil, had a stronger cytotoxic effect in most cases, certain new derivatives showed enhanced and strengthened selectivity and activity toward specific cell lines like breast adenocarcinoma (MCF7) and a non-cancer kidney cell line (HEK 293T). nih.gov Notably, the analogues showed no toxicity in C. elegans, suggesting they may be good lead structures for further optimization. nih.gov
Translational research should aim to bridge the gap from these laboratory findings to potential clinical applications. nih.gov This includes in vivo studies in appropriate animal models to explore the promising areas identified in vitro, such as potential anticancer applications or cardiovascular conditions beyond those currently treated by tadalafil. nih.govnih.gov
Development of Targeted Delivery Systems
The development of targeted drug delivery systems for amino tadalafil is a largely unexplored field, representing a significant research gap. Targeted delivery aims to increase the concentration of a medication at a specific site in the body, enhancing efficacy while minimizing systemic side effects. jopir.inwjpls.org For amino tadalafil, chemical modifications are theorized to improve the local efficiency of delivery to target tissues. jopir.in
Research into the parent compound, tadalafil, provides potential avenues for exploration. For example, self-nanoemulsifying drug delivery systems (SNEDDS) have been developed to overcome the poor water solubility of tadalafil, a Biopharmaceutics Classification System (BCS) Class II drug. nih.gov One study successfully formulated tadalafil into self-nanoemulsifying chewable tablets (SNECT), which demonstrated significantly enhanced dissolution and a 5.33-fold increase in bioavailability in rats compared to the unprocessed drug. nih.gov Such nano-carrier technologies, which can include liposomes, hydrogels, and microspheres, could be adapted for amino tadalafil to improve its solubility, stability, and pharmacokinetic profile. jopir.inmdpi.com These systems could be particularly useful if novel therapeutic targets, such as tumors, are identified for amino tadalafil, where site-specific delivery is crucial. mdpi.com
Investigation of Potential Drug Interactions and Synergistic Effects
A thorough investigation into the drug interaction profile of amino tadalafil is essential for future development. Based on its mechanism as a PDE5 inhibitor, it is predicted to share interaction profiles with other drugs in its class. drugbank.comdrugs.com Co-administration with nitrates, often used for cardiac conditions, or with alpha-blockers for hypertension, could lead to potentially dangerous hypotensive events. hims.com Furthermore, substances that inhibit or induce the CYP3A4 enzyme are likely to affect the plasma concentration of amino tadalafil, as this is the primary metabolic pathway for tadalafil. hims.comdrugs.comdrugs.com
Conversely, there is potential for beneficial synergistic effects. Since PDE5 inhibitors rely on nitric oxide (NO) to exert their effects, combining them with precursors of NO, such as the amino acid L-arginine, is a promising strategy. nih.gov A prospective, randomized study on tadalafil (not amino tadalafil) found that combination therapy with L-arginine was superior to monotherapy for improving erectile function. nih.govresearchgate.net A subsequent meta-analysis confirmed that the combination of tadalafil and L-arginine significantly increased both IIEF-5 scores (a measure of erectile function) and testosterone (B1683101) levels compared to tadalafil alone. unair.ac.id Another preclinical study in rats showed that combining tadalafil with melatonin (B1676174) produced more pronounced recovery from erectile dysfunction after spinal cord injury, likely due to melatonin's antioxidant effects. apexbt.com Exploring these and other potential synergistic combinations for amino tadalafil could broaden its therapeutic utility.
| Study Subject | Interacting Compound | Observed/Potential Effect | Reference(s) |
| Tadalafil | L-arginine | Synergistic improvement in erectile function; increased testosterone levels. | nih.govresearchgate.netunair.ac.id |
| Tadalafil | Melatonin | Enhanced recovery from erectile dysfunction in a rat model of spinal cord injury. | apexbt.com |
| Tadalafil/PDE5 Inhibitors | Nitrates / Alpha-Blockers | Potential for severe hypotension (low blood pressure). | hims.com |
| Tadalafil/PDE5 Inhibitors | CYP3A4 Inhibitors (e.g., grapefruit juice) | Potential for increased plasma concentrations of the drug. | hims.comdrugs.comdrugs.com |
| Tadalafil/PDE5 Inhibitors | Alcohol | Potential for additive hypotensive effects. | drugs.comdrugs.com |
Exploration of Novel Amino Tadalafil Derivatives with Enhanced Selectivity or Efficacy
The existence of amino tadalafil as a derivative of tadalafil highlights the potential for creating a new generation of analogues with fine-tuned properties. lawdata.com.tw Research is actively exploring the synthesis of novel tadalafil derivatives to achieve enhanced selectivity for the PDE5 enzyme or to develop entirely new therapeutic efficacies. nih.govacs.orgresearchgate.net
One research direction focuses on modifying the tadalafil structure to create agents for other diseases. A study that synthesized four novel, flexible tadalafil analogues found that while the new compounds were not effective PDE5 inhibitors, two brominated derivatives (7a and 7b) exhibited notable cytotoxic activity against the MCF7 breast adenocarcinoma cell line. nih.gov This suggests that the tadalafil scaffold could be a starting point for developing selective anticancer agents, where the mechanism may be independent of PDE5 inhibition. nih.govnih.gov Another study focused on developing dual-target inhibitors of both PDE5 and acetylcholinesterase (AChE) for potential use in Alzheimer's disease. acs.org
Another focus is improving selectivity to reduce potential side effects. Tadalafil is known to have a better selectivity profile for PDE5 over PDE6 compared to sildenafil (B151), reducing the risk of visual disturbances. nih.govlawdata.com.twresearchgate.net However, tadalafil does inhibit PDE11, which is found in skeletal muscle and may be linked to side effects of back and muscle pain. nih.govnih.gov The development of novel derivatives aims to further enhance selectivity for PDE5 over both PDE6 and PDE11. nih.gov Researchers have identified other analogues, such as 2-hydroxypropylnortadalafil and n-butylnortadalafil, in dietary supplements, indicating that the core structure is amenable to a wide range of chemical modifications. researchgate.net These efforts could lead to new compounds with superior therapeutic profiles.
| Derivative/Analogue | Modification | Key Research Finding | Reference(s) |
| Flexible Tadalafil Analogues (6a,b & 7a,b) | Diketopiperazine-based flexible structure; Bromine substitution | Poor PDE5 inhibition but selective cytotoxic activity against MCF7 cancer cells. | nih.gov |
| Tadalafil Derivatives (3a-s) | Various modifications for AChE/PDE5 dual inhibition | Compound 3c showed good dual-target inhibition and BBB permeability, with positive effects in a mouse model of cognitive impairment. | acs.org |
| β-carboline-hydantoin Analogues | Replacement of benzodioxole moiety; altered stereochemistry | The R absolute configuration was found to be essential for PDE5 inhibition; some analogues showed potent tumor cell growth inhibitory activity. | nih.gov |
| 2-hydroxypropylnortadalafil | Substitution of N-methyl with 2-hydroxypropyl group | Identified as an undeclared analogue in a dietary supplement. | researchgate.net |
| n-butylnortadalafil | Substitution of N-methyl with n-butyl group | Identified as an undeclared analogue in a dietary supplement. | researchgate.net |
Q & A
Q. Table 1: Physicochemical Properties of Amino Tadalafil
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H18N4O4 | |
| Molecular Weight | 390.39 g/mol | |
| Melting Point | 280–282°C | |
| LogP (Predicted) | 1.60 |
Q. Table 2: Common Impurities in Amino Tadalafil Synthesis
| Impurity Name | CAS No. | Molecular Formula | M.W. |
|---|---|---|---|
| Tadalafil Impurity 104 | 1093940-68-1 | C21H19N3O3 | 361.40 |
| Tadalafil Impurity 107 | N/A | C22H21N3O5 | 407.43 |
Methodological Considerations
- Animal Models : Chronic ischemia studies in rats require ethical approval and protocols compliant with institutional guidelines (e.g., Wake Forest University’s Animal Care Committee) .
- Data Reporting : Ensure tables are self-explanatory, with footnotes clarifying abbreviations or statistical methods per journal guidelines (e.g., AOAC INTERNATIONAL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
